3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide
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Overview
Description
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the third position, a cyanomethyl group, a methyl group at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyanomethyl group and the isopropyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The cyanomethyl group can be introduced using reagents like cyanomethyl chloride under basic conditions. The isopropyl group is usually added through alkylation reactions using isopropyl halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyanomethylation: Cyanomethyl chloride under basic conditions.
Alkylation: Isopropyl halides in the presence of a base
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines
Scientific Research Applications
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyanomethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N,N-diisopropylbenzamide: Similar structure but with different alkyl groups.
N-(pyridin-2-yl)amides: Different heterocyclic structure but similar amide functionality
Uniqueness
3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is unique due to the presence of the cyanomethyl group and the specific substitution pattern on the benzamide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-N-(cyanomethyl)-5-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-9(2)16(5-4-15)13(17)11-6-10(3)7-12(14)8-11/h6-9H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMXRUQKNPCYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(CC#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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